molecular formula C26H25N3O2S B2370751 2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 941956-23-6

2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2370751
CAS RN: 941956-23-6
M. Wt: 443.57
InChI Key: DIPXVRQEKVSXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O2S and its molecular weight is 443.57. The purity is usually 95%.
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Scientific Research Applications

Cathepsin B Inhibition and Cytotoxicity

Compounds related to the benzodiazepine class, such as those explored by Spencer et al. (2009), have been studied for their in vitro cytotoxicity against cancer cells and inhibition of cathepsin B, an enzyme implicated in cancer progression. The study found a strong correlation between cathepsin B inhibition and cytotoxic effects, suggesting potential applications in cancer therapy (Spencer et al., 2009).

Antimicrobial and Anticancer Activities

Another study by Verma et al. (2015) synthesized and evaluated a series of benzodiazepine derivatives for their antimicrobial and anticancer activities. They found that certain derivatives exhibited significant antimicrobial properties and potent anticancer activities, with one compound being more potent than the reference drug 5-FU against HCT 116 cancer cell lines. This suggests the therapeutic potential of benzodiazepine derivatives in treating infections and cancer (Verma et al., 2015).

Antidepressant, Anxiolytic, and Anti-Nociceptive Effects

Research by Singh et al. (2010) into novel 2-substituted 1,4-benzodiazepine-2-ones revealed promising antidepressant and anxiolytic effects in animal models, as well as significant anti-nociceptive effects, highlighting the potential for developing new therapeutic agents for mental health and pain management (Singh et al., 2010).

Mechanism of Action

    Target of Action

    The compound “2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide” contains a benzodiazepine moiety. Benzodiazepines are known to act on the central nervous system, primarily targeting gamma-aminobutyric acid (GABA) receptors .

    Mode of Action

    Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

    Biochemical Pathways

    Benzodiazepines affect the GABAergic pathway, which is one of the major inhibitory signaling pathways in the central nervous system. By enhancing the inhibitory effects of GABA, benzodiazepines can decrease the excitability of neurons .

  • Result of Action

    The enhancement of GABAergic inhibition in the central nervous system by benzodiazepines can lead to effects such as sedation, hypnosis, decreased anxiety, muscle relaxation, and anticonvulsant activity .

    Action Environment

    The efficacy and stability of benzodiazepines can be influenced by various factors, including the individual’s metabolic rate, liver function, age, sex, diet, and concurrent use of other medications .

properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-17-11-12-21(18(2)13-17)23-15-26(31)29(24-10-5-4-9-22(24)28-23)16-25(30)27-19-7-6-8-20(14-19)32-3/h4-14H,15-16H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPXVRQEKVSXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NC4=CC(=CC=C4)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide

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